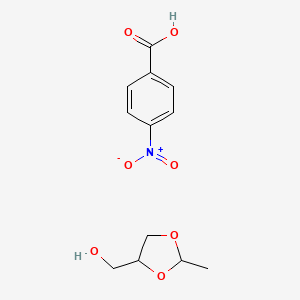
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- is a heterocyclic organic compound It belongs to the class of triazine derivatives, which are known for their diverse chemical properties and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride or melamine under controlled conditions.
Substitution Reactions: The phenyl and dipropyl groups are introduced through substitution reactions. This can be achieved by reacting the triazine ring with phenyl and propyl halides in the presence of a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenyl and dipropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazine compounds.
科学的研究の応用
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Membrane Interaction: Affecting cell membrane integrity and function.
類似化合物との比較
Similar Compounds
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dimethyl-
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-diethyl-
- 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dibutyl-
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-phenyl-3,5-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
57399-72-1 |
|---|---|
分子式 |
C15H19N3O3 |
分子量 |
289.33 g/mol |
IUPAC名 |
1-phenyl-3,5-dipropyl-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C15H19N3O3/c1-3-10-16-13(19)17(11-4-2)15(21)18(14(16)20)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChIキー |
AEJZBDXBFDZIFB-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)




![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)


![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)




